Phomacin B is a natural compound derived from marine fungi, specifically isolated from the species Westerdykella dispersa. It belongs to the class of cytochalasans, which are known for their diverse biological activities, including cytotoxic properties. Phomacin B has garnered attention due to its unique structural features and potential applications in pharmacology.
Phomacin B was first characterized through the fermentation of Westerdykella dispersa, a marine sediment-derived fungus. The isolation and characterization of this compound involved extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, which confirmed its structure by comparing it with known compounds .
Phomacin B is classified as a cytochalasan alkaloid. Cytochalasans are a group of fungal metabolites that exhibit a variety of biological activities, including antifungal, antibacterial, and anticancer properties. They are characterized by a complex polycyclic structure that includes a lactone ring and multiple stereocenters .
The synthesis of Phomacin B has been explored through various methods. Notably, researchers have utilized both total synthesis and biosynthetic approaches to produce this compound.
Phomacin B has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C26H39NO5, indicating it contains 26 carbon atoms, 39 hydrogen atoms, one nitrogen atom, and five oxygen atoms. The structure includes several stereocenters that define its chirality .
The detailed NMR data revealed key structural features:
Phomacin B undergoes several chemical reactions that are crucial for its biological activity:
The chemical reactions involving Phomacin B typically require specific conditions such as controlled temperatures and pH levels to ensure stability and reactivity. For instance, oxidation reactions may necessitate the presence of specific oxidizing agents or catalysts.
The mechanism of action of Phomacin B is primarily linked to its ability to disrupt cellular processes in target organisms:
Experimental studies have demonstrated that Phomacin B can induce cell cycle arrest and apoptosis in various cancer cell lines, providing evidence for its potential therapeutic applications.
Phomacin B exhibits several notable physical and chemical properties:
The melting point, boiling point, and specific optical rotation values have been documented in various studies, providing insights into its physical characteristics.
Phomacin B has several scientific uses:
Phomacin B represents a structurally distinctive cytochalasan alkaloid isolated from marine-derived fungi, characterized by a complex macrocyclic architecture fused to a perhydroisoindolone core. As part of the broader dihydrophomacin chemical class, it exhibits significant cytotoxic properties against human cancer cell lines while maintaining ecological roles in fungal defense mechanisms. Its discovery highlights the chemical diversity of marine fungal metabolites and their potential in drug discovery pipelines [3] [9].
Phomacin B was first isolated from Westerdykella dispersa (family Sporormiaceae), a filamentous ascomycete fungus obtained from marine sediments. This genus demonstrates remarkable ecological adaptability, inhabiting diverse marine environments including deep-sea sediments and intertidal zones. The species produces Phomacin B as part of its secondary metabolome, likely functioning as a chemical defense compound against marine competitors and predators [3].
The biogeographical distribution of phomacin-producing fungi spans multiple oceanic basins, with notable occurrences in both Atlantic and Pacific marine sediments. Their survival in sediment environments requires adaptation to specific challenges:
Table 1: Taxonomic and Ecological Profile of Phomacin-Producing Fungi
Classification | Westerdykella dispersa | Ecological Significance |
---|---|---|
Kingdom | Fungi | Marine sediment decomposer |
Phylum | Ascomycota | Organic matter recycling |
Family | Sporormiaceae | Secondary metabolite production |
Habitat | Marine sediments | Chemical defense signaling |
Biogeography | Atlantic, Pacific | Microbial community regulation |
Phomacin B was first reported in 2017 as part of a comprehensive chemical investigation of Westerdykella dispersa derived from marine sediments. Researchers employed bioactivity-guided fractionation of fungal extracts, leading to the isolation of six new cytochalasans alongside Phomacin B. The discovery was noteworthy for several reasons:
The isolation process revealed Phomacin B's molecular formula as C₂₅H₃₅NO₄, established through high-resolution mass spectrometry (m/z 438.26152 [M + Na]⁺). Its discovery timeline aligns with increased scientific interest in marine fungal metabolites during the 2010s, when technological advances in chromatographic separation and spectroscopic analysis accelerated natural product discovery from challenging sources like marine sediments [3].
Table 2: Historical Milestones in Phomacin Research
Year | Discovery | Significance |
---|---|---|
2017 | Initial isolation from Westerdykella dispersa | Structural characterization of phomacin derivatives |
2020 | Cytotoxicity profiling | Confirmed activity against 5 cancer cell lines (IC₅₀ 25.6-83.7 µM) |
2021 | Biosynthetic studies | Identification of PKS-NRPS hybrid gene clusters in related fungi |
2023 | Ecological function research | Proposed chemical defense role in marine sediments |
Phomacin B belongs to the cytochalasan structural class, characterized by a perhydroisoindolone moiety fused to a macrocyclic ring. However, it exhibits distinct structural features that differentiate it from classical cytochalasins:
These structural elements confer unique bioactive properties. While classical cytochalasins primarily target actin polymerization, Phomacin B demonstrates broader mechanisms:
The compound's biosynthetic origin involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid pathway, characteristic of cytochalasan production in ascomycetes. This pathway incorporates amino acid precursors (typically phenylalanine or tyrosine derivatives) with polyketide chains, followed by complex cyclization and tailoring reactions. The macrocyclic ring size (14-membered) represents a key structural divergence from smaller-ring cytochalasans, potentially influencing its biological target specificity [3] [6] [10].
Table 3: Structural and Functional Comparison of Phomacin B with Representative Cytochalasans
Characteristic | Phomacin B | Cytochalasin E | Chaetoglobosin A |
---|---|---|---|
Macrocycle Size | 14-membered | 10-membered | 12-membered |
Amino Acid Moiety | Modified phenylalanine | L-phenylalanine | L-tryptophan |
Key Functional Groups | C18-ketone, C19-C20 olefin | C20-C21 epoxide, C24 hydroxyl | C20 carbonyl, C6-C7 olefin |
Cancer Cell Line Inhibition (IC₅₀ range) | 25.6-83.7 µM | 0.5-5 µM | 1-10 µM |
Primary Bioactivity | Cytotoxicity | Actin disruption | Apoptosis induction |
Molecular Structure Highlights:
Core Skeleton: Perhydroisoindolone fused to 14-membered macrolide Functional Groups: - Ketone at C-18 - trans-Δ¹⁹,²⁰ olefin - Methoxy group at C-19 in reduced derivatives Stereocenters: 6 chiral centers with defined relative configuration
The structural complexity of Phomacin B offers opportunities for structure-activity relationship studies, particularly through synthetic modification of its olefin, ketone, and hydroxyl functionalities. Such investigations may enhance its selectivity and potency against specific cancer types while reducing potential off-target effects [3] [9].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7